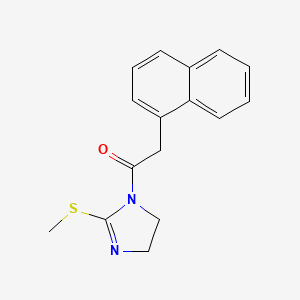

1-(2-甲基硫代-4,5-二氢咪唑-1-基)-2-萘-1-基乙酮

描述

Synthesis Analysis

The synthesis of sulfonated naphthalenic polyimides was described in one study, where the authors used 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA), 4,4′-diaminodiphenylether-2,2′-disulfonic acid (ODADS), and bis[4-(4-aminophenoxy)phenylhexafluoropropane] (BDAF) as starting materials. The copolymers were prepared by varying the molar ratio of ODADS to BDAF, and the structural characterization was performed using FT-IR and 1H NMR spectroscopy. The composition of the copolymers was calculated from the 1H NMR data .

Another study reported the synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde. The compound was characterized using IR, 1H, and 13C NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of the synthesized sulfonated polyimides was analyzed using FT-IR and 1H NMR, which provided insights into the copolymer composition and the degree of sulfonation . In the second study, the molecular structure of the synthesized compound was investigated using spectroscopic methods and computational analysis. Density Functional Theory (DFT) calculations were performed to study the thione-thiol tautomerism, and the NMR chemical shifts were calculated and compared with experimental data. The analyses included frontier molecular orbital (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, indicating that the thiol form of the molecule is more stable and possesses good NLO properties .

Chemical Reactions Analysis

The synthesis of the sulfonated polyimides involved a polycondensation reaction, where the degree of sulfonation played a significant role in determining the properties of the resulting polymers . The chemical reaction leading to the formation of the benzimidazole derivative involved the interaction between an amino group and a sulfonyloxy group, resulting in a compound with potential non-linear optical properties .

Physical and Chemical Properties Analysis

The sulfonated polyimides exhibited a range of proton conductivities and were found to have properties comparable to Nafion, a benchmark material for fuel cell applications. The degree of sulfonation affected the thermal stability, water uptake, ion-exchange capacity, and proton conductivity of the polymers . The benzimidazole derivative's physical and chemical properties, such as NLO behavior, were predicted through computational studies, suggesting its potential application in optical devices .

Cytotoxicity and Pharmacokinetic Properties

A related study synthesized a series of 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The compounds showed promising results, with several derivatives exhibiting potent activity. The pharmacokinetic properties were assessed using FAF-Drugs, and molecular docking studies were conducted to explore the potential of these compounds as inhibitors for the EGFR protein structure .

科学研究应用

合成与表征

研究人员已经开发出合成萘和咪唑的复杂衍生物的方法,展示了它们在创建具有潜在生物活性的化合物中的用途。例如,Gouhar 和 Raafat (2015) 合成了一系列化合物用于抗癌评估,突出了萘衍生物在药物开发中的多功能性 (Gouhar & Raafat, 2015)。同样,Baker 等人 (2012) 专注于轴向手性萘衍生物的合成,展示了它们在创建结构复杂且具有生物活性的分子中的潜力 (Baker et al., 2012)。

生物活性和应用

一些研究已经调查了萘和咪唑衍生物的生物活性。Salahuddin 等人 (2014) 对苯并咪唑衍生物进行了抗癌评估,表明了这些化合物的潜在治疗应用 (Salahuddin et al., 2014)。此外,Choodamani 等人 (2021) 关于咪唑并[2,1-b][1,3,4]噻二唑的研究进一步支持了结构相关的化合物可以作为有效的生物活性剂的想法,在癌症治疗中具有潜在意义 (Choodamani et al., 2021)。

属性

IUPAC Name |

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-20-16-17-9-10-18(16)15(19)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPOUYRQYHUWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326470 | |

| Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

CAS RN |

851863-54-2 | |

| Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)

![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)